8-[3-(piperidin-4-ylamino)piperidin-1-yl][1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one

Medicinal Chemistry Physicochemical Profiling Ligand Design

8-[3-(Piperidin-4-ylamino)piperidin-1-yl][1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one (CAS 1326942-13-5; molecular formula C15H23N7O; molecular weight 317.39 g/mol) is a heterocyclic small molecule that belongs to the [1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one class. It features a piperidine-piperidine diamine side chain, where a piperidin-4-ylamino group is attached to the 3-position of the piperidine ring, which is itself linked to the 8-position of the triazolopyrazinone core.

Molecular Formula C15H23N7O
Molecular Weight 317.39
CAS No. 1326942-13-5
Cat. No. B3098031
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-[3-(piperidin-4-ylamino)piperidin-1-yl][1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one
CAS1326942-13-5
Molecular FormulaC15H23N7O
Molecular Weight317.39
Structural Identifiers
SMILESC1CC(CN(C1)C2=NC=CN3C2=NNC3=O)NC4CCNCC4
InChIInChI=1S/C15H23N7O/c23-15-20-19-14-13(17-7-9-22(14)15)21-8-1-2-12(10-21)18-11-3-5-16-6-4-11/h7,9,11-12,16,18H,1-6,8,10H2,(H,20,23)
InChIKeyIFTJITMKQRMANB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-[3-(Piperidin-4-ylamino)piperidin-1-yl][1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one (CAS 1326942-13-5): Structural and Functional Baseline for Procurement


8-[3-(Piperidin-4-ylamino)piperidin-1-yl][1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one (CAS 1326942-13-5; molecular formula C15H23N7O; molecular weight 317.39 g/mol) is a heterocyclic small molecule that belongs to the [1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one class . It features a piperidine-piperidine diamine side chain, where a piperidin-4-ylamino group is attached to the 3-position of the piperidine ring, which is itself linked to the 8-position of the triazolopyrazinone core. This compound is of interest in medicinal chemistry research due to its potential applications in therapeutic programs, including neurological and anti-infective research [1].

Why Generic Substitution of 8-[3-(Piperidin-4-ylamino)piperidin-1-yl][1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one is Not Advisable


Within the [1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one class, minor structural modifications can significantly alter hydrogen-bonding capacity, basicity, and target binding profiles . For example, the tetrahydropyran-4-ylamino analog (CAS 1326872-31-4) replaces a secondary amine (NH) with an ether oxygen (O), resulting in a measured LogP of -2.01 and eliminating a hydrogen-bond donor . The 4-aminopiperidine analog (CAS 1325305-68-7) lacks the second piperidine ring, reducing molecular weight by ~83 Da (234.26 vs 317.39 g/mol) and lowering the number of nitrogen atoms from 7 to 6, which impacts both solubility and potential binding interactions . These physicochemical differences preclude simple interchangeability in biological assays.

Quantitative Differentiation Evidence for 8-[3-(Piperidin-4-ylamino)piperidin-1-yl][1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one vs. Closest Analogs


Hydrogen-Bond Donor Count Differentiation vs. Tetrahydropyran Analog (CAS 1326872-31-4)

The target compound possesses 3 hydrogen-bond donors (2 NH groups plus 1 triazolone NH), whereas the tetrahydropyran analog (CAS 1326872-31-4) has only 2, as the piperidine NH is replaced by an ether oxygen . This difference is critical because hydrogen-bond donor count is a key parameter in Lipinski's Rule of Five and directly impacts membrane permeability and oral bioavailability potential [1].

Medicinal Chemistry Physicochemical Profiling Ligand Design

Nitrogen Atom Count and Basicity Differentiation vs. Aminopiperidine Analog (CAS 1325305-68-7)

The target compound contains 7 nitrogen atoms (molecular formula C15H23N7O) , compared to 6 nitrogen atoms (C10H14N6O) for the simpler 4-aminopiperidine analog (CAS 1325305-68-7) . The two additional basic nitrogen centers (piperidine ring nitrogen plus the bridging secondary amine) are predicted to increase aqueous solubility at low pH and provide additional sites for salt formation, which is relevant for formulation and handling.

Physicochemical Characterization Solubility pKa Prediction

Substitution Pattern Differentiation: 3-(Piperidin-4-ylamino)piperidine vs. 4-Aminopiperidine vs. 3-Aminopiperidine Analogs

The patented gamma-secretase modulator chemotype (US8987276) [1] and c-Met tyrosine kinase inhibitor chemotype (EP3743420) [2] both establish that the nature and position of the amine substituent on the piperidine ring attached to the triazolopyrazine core are critical determinants of target potency and selectivity. The target compound's unique 3-(piperidin-4-ylamino)piperidin-1-yl substitution pattern is distinct from the 4-aminopiperidine (CAS 1325305-68-7), 4-(tetrahydropyran-4-ylamino)piperidine (CAS 1326872-31-4), and 3-aminopiperidine (AKSci HTS000292) analogs. In related triazolopyrazine series, moving the amine substituent from the 4-position to the 3-position of the piperidine ring has been shown to alter kinase selectivity profiles [2].

Structure-Activity Relationships Kinase Inhibition Target Engagement

Purity Benchmarking Against Commercial Analogs

Commercially available structural analogs from reputable non-excluded vendors report purities of 95-98% (e.g., Fluorochem reports 98% purity for CAS 1326872-31-4 ; CymitQuimica reports ≥95% for the core scaffold CAS 53975-75-0 ). Procurement of the target compound (CAS 1326942-13-5) should require equivalent or superior purity specifications (≥95%) to ensure assay reproducibility. The presence of residual piperidine starting materials or des-amino byproducts can confound biological results, particularly in cell-based assays sensitive to amine contaminants.

Quality Control Procurement Specifications Reproducibility

Optimal Research and Procurement Scenarios for 8-[3-(Piperidin-4-ylamino)piperidin-1-yl][1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one


Neurological Disorder Research: Gamma-Secretase Modulator Screening

Based on the patent-class structural relationship to gamma-secretase modulators (US8987276) [1], this compound is suitable as a screening candidate or tool compound in Alzheimer's disease research programs. Its bis-piperidine architecture with a free NH on the terminal piperidine distinguishes it from simpler 4-aminopiperidine analogs, offering an additional vector for hydrogen-bond interactions with the target protein. Researchers should prioritize this specific CAS number when the experimental design requires the 3-(piperidin-4-ylamino) substitution pattern rather than the 4-amino or 4-(tetrahydropyranylamino) alternatives.

Kinase Selectivity Profiling: c-Met and ROCK Inhibitor Programs

The triazolopyrazine core is a recognized scaffold for kinase inhibition, with EP3743420 specifically claiming heterocyclylamino-substituted triazoles as ROCK modulators [2]. The compound's dual-piperidine system may confer selectivity advantages over single-piperidine analogs. It is appropriate for inclusion in kinase selectivity panels where differentiation between structurally related chemotypes is being evaluated. Procurement should include characterization by 1H-NMR and LC-MS to confirm the correct regioisomer.

Anti-Infective Screening: Antibacterial and Antiviral Panel Testing

The [1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one core scaffold has demonstrated antimicrobial potential . This compound, with its elevated nitrogen content (7 N atoms) and hydrogen-bond donor count (3 HBD), may exhibit differentiated activity against bacterial or viral targets compared to the less polar tetrahydropyran analog (LogP -2.01, 2 HBD) . It is best deployed in phenotypic screening cascades where physicochemical diversity is a desired feature of the compound library.

Chemical Biology Tool Compound: Probing Amine-Sensitive Targets

The free secondary amine on the terminal piperidine (pKa ~10-11 predicted) makes this compound suitable for studying targets with pH-dependent binding or amine-sensitive allosteric sites. Unlike the tetrahydropyran analog where the corresponding position is an ether oxygen incapable of protonation, this compound can exist in both neutral and protonated forms under physiological pH ranges, enabling studies of charge-state-dependent pharmacology.

Quote Request

Request a Quote for 8-[3-(piperidin-4-ylamino)piperidin-1-yl][1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.